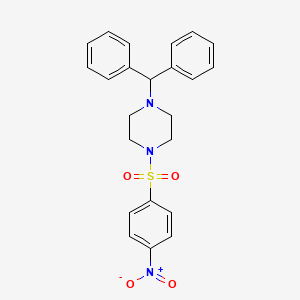

1-Benzhydryl-4-(4-nitrophenyl)sulfonylpiperazine

Description

Properties

IUPAC Name |

1-benzhydryl-4-(4-nitrophenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O4S/c27-26(28)21-11-13-22(14-12-21)31(29,30)25-17-15-24(16-18-25)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,23H,15-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXGBLXNDKDGHJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

1-Benzhydryl-4-(4-nitrophenyl)sulfonylpiperazine can be synthesized through a nucleophilic substitution reaction. The synthetic route involves the reaction of 1-benzhydryl piperazine with 4-nitrobenzenesulfonyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The product is then purified through recrystallization or chromatography .

Chemical Reactions Analysis

1-Benzhydryl-4-(4-nitrophenyl)sulfonylpiperazine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Scientific Research Applications

1-Benzhydryl-4-(4-nitrophenyl)sulfonylpiperazine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including anti-tumor and anti-microbial properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used as a raw material in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-4-(4-nitrophenyl)sulfonylpiperazine involves its interaction with specific molecular targets. The compound can bind to multiple receptors with high affinity, affecting various biological pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the phenylsulfonyl moiety significantly impact physicochemical and biological properties:

†Calculated from molecular formula C23H22N4O4S. ‡Synthesized from 4-chlorophenylsulfonyl chloride .

Key Observations:

- Steric Considerations : The 2,4-dinitro group in 7a reduces yield (65% vs. 72% for 7b ), likely due to steric hindrance during sulfonylation .

- Structural Rigidity: Derivatives like 7q incorporate a piperidinyl methanone group, increasing rigidity and melting point (182–186°C) compared to simpler sulfonamides .

Biological Activity

1-Benzhydryl-4-(4-nitrophenyl)sulfonylpiperazine is a synthetic compound belonging to the class of piperazine derivatives, which are known for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in anti-tumor and anti-microbial contexts. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound can be synthesized through a nucleophilic substitution reaction involving 1-benzhydryl piperazine and 4-nitrobenzenesulfonyl chloride. The reaction typically occurs in the presence of a base such as triethylamine in an organic solvent like dichloromethane, followed by purification through recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It can bind to specific receptors and enzymes, leading to inhibition or modulation of biological pathways. For instance, studies have shown that it may inhibit certain calcium channels and exhibit anti-tuberculosis activity by affecting mycobacterial growth .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies demonstrated its effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 0.78 to >25 μg/mL. Notably, some derivatives showed superior activity compared to standard treatments like ethambutol and rifampicin .

Cytotoxicity

The compound has been evaluated for cytotoxic effects using MTT assays on RAW 264.7 cells. Results indicated low cytotoxicity with a selectivity index greater than 30, suggesting that it could be a promising candidate for further development in anti-tuberculosis therapy without significant toxicity to host cells .

Enzyme Inhibition

In addition to its antimicrobial properties, this compound has been studied for its inhibitory effects on carbonic anhydrase enzymes (CA). The structure-activity relationship (SAR) analysis revealed that this compound and its derivatives showed effective inhibition against human isoforms CA I and II, as well as bacterial isoforms from Vibrio cholerae. This inhibition is critical for developing new antibacterial agents targeting these enzymes .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar piperazine derivatives:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-Benzhydryl-4-(2-nitrobenzenesulfonyl)piperazine | Structure | Moderate anti-tuberculosis activity |

| 1-Benzhydryl-4-(toluene-4-sulfonyl)piperazine | Structure | Lower efficacy against mycobacteria |

This comparison highlights how variations in substituents influence biological properties and efficacy.

Case Studies and Research Findings

Several studies have documented the biological activities of piperazine derivatives, including:

- Study on Antimycobacterial Activity : A series of benzhydryl piperazine-coupled nitrobenzenesulfonamide hybrids were synthesized and tested against Mycobacterium tuberculosis, demonstrating promising results in inhibiting bacterial growth while maintaining low cytotoxicity .

- Enzyme Inhibition Study : Research focused on the inhibition profiles of various benzenesulfamide derivatives against carbonic anhydrases revealed that certain modifications could enhance selectivity and efficacy against specific isoforms .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1-Benzhydryl-4-(4-nitrophenyl)sulfonylpiperazine to ensure high purity and yield?

- Methodological Answer : Synthesis optimization involves selecting appropriate solvents (e.g., ethanol or methanol), catalysts (e.g., Pd/C for nitro group reduction), and reaction conditions (e.g., reflux temperature, 24–72 hours). Purification steps like column chromatography (silica gel 60, 0.063–200 mm) or recrystallization in ethanol/water mixtures are critical. Analytical validation via HPLC (≥95% purity) and NMR spectroscopy (e.g., verifying sulfonyl group integration at δ 3.1–3.4 ppm) ensures structural fidelity .

Q. How can the conformational dynamics of the piperazine ring influence the compound’s bioactivity?

- Methodological Answer : The piperazine ring adopts a chair conformation, confirmed by puckering parameters (e.g., q3 = 0.5969 Å, θ = 3.07°) using X-ray crystallography. Substituents at equatorial positions (e.g., benzhydryl and sulfonyl groups) minimize steric hindrance, enhancing receptor binding. Torsion angles (e.g., S7–N1–C2–C3 = 166.6°) and Cremer-Pople plane analysis (angles: 86.00° for N1–S7) guide structure-activity relationship (SAR) studies .

Q. What spectroscopic techniques are essential for characterizing this compound and resolving structural ambiguities?

- Methodological Answer : Use a combination of:

- X-ray crystallography (monoclinic P21/c, a = 9.392 Å, β = 113.6°) for absolute conformation determination .

- 1H/13C NMR to confirm substituent integration (e.g., aromatic protons at δ 7.2–8.1 ppm for nitrophenyl).

- FT-IR for functional group verification (S=O stretching at ~1350 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-nitrophenylsulfonyl group modulate interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : The nitro group’s electron-withdrawing nature enhances sulfonamide electrophilicity, promoting hydrogen bonding with active-site residues (e.g., Tyr or His in carbonic anhydrase). Molecular docking (AutoDock Vina) and MD simulations (AMBER) quantify binding affinities (ΔG < -8 kcal/mol). Competitive inhibition assays (Ki < 1 µM) validate target engagement .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy) across studies?

- Methodological Answer : Discrepancies arise from assay variability (e.g., bacterial strain differences, IC50 vs. MIC metrics). Standardize protocols:

- Antimicrobial : Broth microdilution (CLSI M07-A10) against Gram-positive (S. aureus ATCC 25923) and fungal (C. albicans SC5314) strains.

- Anticancer : MTT assays (72-hour exposure) on colon (HCT-116) and breast (MCF-7) cancer lines. SAR analysis identifies critical substituents (e.g., benzhydryl enhances membrane permeability; logP > 3.5 correlates with CNS activity) .

Q. How can computational tools predict synthetic accessibility and retrosynthetic pathways for novel derivatives?

- Methodological Answer : AI-driven platforms (e.g., Pistachio, Reaxys) prioritize one-step routes using precursor scoring (relevance heuristic, plausibility > 0.01). For example:

- Precursor : 1-Benzhydrylpiperazine + 4-nitrobenzenesulfonyl chloride → SN2 reaction (DMF, K2CO3, 60°C, 12 hours).

- Validation : LC-MS monitors intermediates (m/z 426.94 [M+H]+) .

Q. What mechanistic insights explain the compound’s radiation-mitigating effects on gastrointestinal ARS?

- Methodological Answer : In vivo studies (murine models, 8 Gy γ-irradiation) show enhanced Peyer’s patch regeneration (30% increase in lymphoid follicles) via NF-κB pathway modulation. Flow cytometry confirms CD34+ stem cell proliferation (2-fold vs. control). Dose optimization (10 mg/kg/day, oral) balances efficacy and toxicity (LD50 > 200 mg/kg) .

Key Recommendations for Researchers

- Synthesis : Prioritize Pd/C-catalyzed nitro reductions to avoid byproducts (e.g., azoxy derivatives).

- SAR : Modify benzhydryl substituents (e.g., fluorination) to enhance BBB penetration.

- Data Reproducibility : Adopt standardized OECD protocols for cytotoxicity assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.